molecular formula C9H16N2O2S B12934890 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane

2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane

Cat. No.: B12934890
M. Wt: 216.30 g/mol
InChI Key: FKNVPCOJGKLRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane is a high-value spirocyclic chemical building block built around the privileged 2,6-diazaspiro[3.4]octane scaffold. This scaffold is recognized in medicinal chemistry as a privileged structure, meaning it frequently appears in compounds with diverse biological activities and provides an excellent framework for interacting with various biological targets . The core structure is an emerging motif in drug discovery, featuring in compounds such as a latest-generation fluoroquinolone antibiotic . The specific sulfonyl substitution on the diazaspirooctane core, particularly with the cyclopropylsulfonyl group featured in this compound, is a key structural modification explored in the optimization of potent research leads . Researchers utilize this compound and its analogues primarily in the design and synthesis of new pharmacological agents. Its application is particularly prominent in developing novel antibacterial compounds. Structural explorations around the 2,6-diazaspiro[3.4]octane core, including variations at the sulfonamide periphery, have been pivotal in identifying highly potent leads against Mycobacterium tuberculosis (MTb) and Staphylococcus aureus . For instance, such modifications can determine whether a compound's activity is selective against MTb or shifts to being highly effective against S. aureus, a change attributed to a potential shift in biological target from enzymes like deazaflavin-dependent nitroreductase (Ddn) in MTb to azoreductases (AzoR) in S. aureus . Beyond anti-infective research, the 2,6-diazaspiro[3.4]octane scaffold is a component in investigational compounds for a wide range of therapeutic areas, including hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer, and sigma-1 receptor antagonists for enhancing analgesic effects . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-cyclopropylsulfonyl-2,7-diazaspiro[3.4]octane

InChI

InChI=1S/C9H16N2O2S/c12-14(13,8-1-2-8)11-6-9(7-11)3-4-10-5-9/h8,10H,1-7H2

InChI Key

FKNVPCOJGKLRFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CC3(C2)CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable purification techniques, and ensuring cost-effectiveness and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is used in the development of bioactive molecules and as a probe for studying biological pathways.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among analogs of 2,6-diazaspiro[3.4]octane include:

  • Substituents at the 2- and 6-positions : Sulfonyl, benzyl, or nitrofuroyl groups.
  • Heterocyclic appendages : 1,2,4-oxadiazole, triazole, or oxadiazole rings.

Data Table: Structural and Physical Properties of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane Ethanesulfonyl at 2-position C₈H₁₆N₂O₂S 204.29 - Simpler sulfonyl group; used in intermediate synthesis
6-Methyl-2-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.4]octane 4-Methylphenylsulfonyl at 2-position, methyl at 6-position C₁₄H₂₀N₂O₂S 280.12 - Aromatic sulfonyl group; higher lipophilicity (LogP: ~1.3)
8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-(methylsulfonyl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane (27) Methylsulfonyl at 6-position, nitrofuroyl at 2-position, cyclopropyl-oxadiazole at 8-position C₁₈H₂₁N₅O₈S 475.45 171–173 Potent antitubercular activity (MIC: 0.016 µg/mL)
2-Benzyl-2,6-diazaspiro[3.4]octane Benzyl at 2-position C₁₃H₁₈N₂ 202.30 - Lower polarity; used in receptor antagonist studies

Key Comparative Insights

Sulfonyl Group Impact: Cyclopropylsulfonyl: Expected to improve metabolic stability compared to ethanesulfonyl due to the cyclopropane ring’s steric and electronic effects. Aromatic vs.

Biological Activity :

  • Compound 27 (methylsulfonyl, nitrofuroyl) exhibits exceptional antitubercular potency (MIC: 0.016 µg/mL) , suggesting that electron-withdrawing groups (e.g., nitro) synergize with sulfonyl moieties for target engagement.
  • Benzyl-substituted analogs (e.g., ) lack sulfonyl groups but show utility in central nervous system targets, highlighting scaffold versatility.

Synthetic Accessibility :

  • Ethanesulfonyl and methylsulfonyl derivatives are synthesized via direct sulfonylation (yields: 38–63%) .
  • Cyclopropyl-containing analogs require multi-step sequences, including cyclodehydration and mesylation, as seen in Scheme 2 .

Research Findings and Implications

  • Antitubercular Lead : Compound 27 (methylsulfonyl, nitrofuroyl) is a standout candidate for tuberculosis treatment, with plans for in vivo efficacy and safety studies .
  • Structural-Activity Relationships (SAR) :
    • Sulfonyl groups at the 2-position enhance stability but require balancing with polar substituents (e.g., nitrofuroyl) to maintain solubility.
    • Heterocyclic appendages (e.g., 1,2,4-oxadiazole) at the 8-position improve target affinity, as seen in .

Biological Activity

2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane is a complex organic compound characterized by its unique spirocyclic structure and the presence of a cyclopropylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and detailing its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C9H16N2O2S
  • Molecular Weight : 216.30 g/mol
  • IUPAC Name : 2-cyclopropylsulfonyl-2,7-diazaspiro[3.4]octane
  • Canonical SMILES : C1CC1S(=O)(=O)N2CC3(C2)CCNC3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, potentially leading to therapeutic effects against diseases such as tuberculosis and cancer.

Target Interactions

  • Antitubercular Activity : Research has demonstrated that derivatives of 2,6-diazaspiro[3.4]octane exhibit significant inhibitory activity against Mycobacterium tuberculosis. For instance, a compound derived from this scaffold displayed a minimum inhibitory concentration (MIC) of 0.016 μg/mL, indicating potent antitubercular properties .
  • Cancer Therapeutics : The compound has also been explored as a potential inhibitor of menin-MLL1 interactions, which are crucial in certain types of leukemia . This suggests that derivatives could serve as leads for developing new anticancer agents.

Antimicrobial Activity

A study evaluated a series of compounds based on the diazaspiro framework for their antitubercular activity. The results are summarized in Table 1.

CompoundYield (%)MIC (μg/mL)
5a5625
5b5650
5c48100
6d38>100
122825
17560.016
.........

The data indicates that compound 17 , derived from the spirocyclic structure, exhibited remarkable activity against M. tuberculosis, highlighting the potential for further development .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of compounds derived from the diazaspiro framework. For example:

  • The introduction of a nitrofuryl fragment was crucial for enhancing antitubercular activity.
  • Variations in peripheral substituents (e.g., azoles) have been shown to affect both potency and selectivity against bacterial strains .

Case Studies

  • Study on Antitubercular Compounds : A focused investigation synthesized a library of nitrofuran derivatives based on the diazaspiro scaffold and evaluated their efficacy against M. tuberculosis. The study highlighted that modifications at the periphery could lead to compounds with enhanced biological activity .
  • Cancer Research Applications : Another study investigated the role of diazaspiro compounds as inhibitors in cancer pathways, particularly targeting protein-protein interactions critical for tumor growth and survival . These findings suggest that further exploration into this class could yield novel anticancer therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-(cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane and its derivatives?

  • Methodological Answer : The synthesis typically involves functionalization of the 2,6-diazaspiro[3.4]octane core. For example, tert-butyl ester derivatives (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, CAS 885270-84-8) are synthesized via carbamate protection of the spirocyclic amine, followed by sulfonylation with cyclopropanesulfonyl chloride. Purification often employs column chromatography under inert conditions, with storage at 2–8°C to prevent degradation .

Q. What structural features of 2,6-diazaspiro[3.4]octane derivatives contribute to their biological activity?

  • Methodological Answer : The spirocyclic scaffold provides conformational rigidity, enhancing binding specificity to target proteins. The cyclopropylsulfonyl group introduces steric and electronic effects critical for modulating interactions with hydrophobic pockets, as demonstrated in CCNE1:CDK2 complex inhibition studies. X-ray crystallography of related inhibitors (e.g., I-125A) reveals that substituents at the 2- and 6-positions dictate binding orientation and affinity .

Q. How are 2,6-diazaspiro[3.4]octane derivatives characterized for purity and stability?

  • Methodological Answer : Analytical techniques include HPLC (≥98% purity by GC), NMR for structural validation, and mass spectrometry for molecular weight confirmation. Stability studies under varying temperatures (e.g., 2–8°C vs. ambient) and inert atmospheres (N₂) are essential, as decomposition pathways can involve sulfonyl group hydrolysis or spirocycle ring-opening .

Advanced Research Questions

Q. How can contradictory data from biochemical assays (e.g., NanoBRET vs. ABPP) for 2,6-diazaspiro[3.4]octane inhibitors be resolved?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions. For instance, gel-based ABPP measures covalent binding to engineered cysteine residues (e.g., CCNE1-N112C), while NanoBRET assesses cellular target engagement in real time. Cross-validation using orthogonal methods (e.g., X-ray crystallography to confirm binding modes) and cellular thermal shift assays (CETSA) can reconcile mechanistic differences .

Q. What structural determinants enable selective inhibition of paralogous protein complexes (e.g., CCNE1:CDK2 vs. other cyclin-CDK pairs)?

  • Methodological Answer : Selectivity is achieved through "paralog-hopping" strategies. Crystallographic data of 2,6-diazaspiro[3.4]octane inhibitors bound to CCNE1:CDK2 highlight interactions with non-conserved residues in the ATP-binding pocket. Mutagenesis studies (e.g., substituting Lys33 in CDK2) combined with molecular dynamics simulations can identify key selectivity determinants .

Q. How do 2,6-diazaspiro[3.4]octane derivatives modulate allosteric regulation in protein complexes?

  • Methodological Answer : Functional comparisons with tryptoline acrylamide ligands reveal divergent effects on CCNE1:CDK2 conformation. Hydrogen-deuterium exchange (HDX) mass spectrometry and cryo-EM can map allosteric networks altered by inhibitor binding. For example, 2,6-diazaspiro[3.4]octane analogs induce distal structural rearrangements that impair substrate recruitment .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer : Modifications include introducing solubilizing groups (e.g., PEG linkers) or prodrug approaches (e.g., tert-butyl ester hydrolysis in vivo). Pharmacokinetic studies in rodent models should assess bioavailability, plasma protein binding, and metabolic stability via LC-MS/MS. Structural analogs with reduced CYP450 inhibition are prioritized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.